Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788708
InChI: InChI=1S/C13H16O3/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9,14H,2-3,7-8H2,1H3
SMILES: COC(=O)C1(CCCC1)C2=CC(=CC=C2)O
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC13788708

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C13H16O3/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9,14H,2-3,7-8H2,1H3
Standard InChI Key PWBDCCGBKHYBKU-UHFFFAOYSA-N
SMILES COC(=O)C1(CCCC1)C2=CC(=CC=C2)O
Canonical SMILES COC(=O)C1(CCCC1)C2=CC(=CC=C2)O

Introduction

Structural and Molecular Characteristics

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is defined by its IUPAC name methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate and molecular formula C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The structure comprises a cyclopentane ring fused to a carboxylate ester group at the 1-position and a 3-hydroxyphenyl moiety at the adjacent carbon (Figure 1). The hydroxyphenyl group introduces hydrogen-bonding capability, while the ester group enhances solubility in organic solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
IUPAC NameMethyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate
InChI KeyPWBDCCGBKHYBKU
CAS NumberNot publicly disclosed

The stereochemistry of the cyclopentane ring and the spatial orientation of the hydroxyphenyl group are critical to its interactions with biological targets. Computational models predict a puckered cyclopentane conformation, which may influence binding affinity in enzyme-substrate complexes.

Synthesis and Manufacturing

The synthesis of methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate typically involves acid-catalyzed esterification of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol. The reaction proceeds under reflux conditions using sulfuric or hydrochloric acid as catalysts, yielding the ester product after purification via fractional distillation or chromatography.

Table 2: Standard Synthesis Protocol

ParameterCondition
Starting Material1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
ReagentMethanol
CatalystH₂SO₄ or HCl (1–2 mol%)
Temperature60–80°C (reflux)
Reaction Time4–6 hours
Yield65–75% (reported)

Alternative routes include transesterification of higher esters or Grignard additions to cyclopentanone precursors, though these methods are less efficient . The compound’s stability during synthesis necessitates inert atmospheres to prevent oxidation of the phenolic hydroxyl group.

Physicochemical Properties

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<0.1 mg/mL). Its logP value of 2.3 suggests moderate lipophilicity, ideal for crossing biological membranes. Thermal analysis indicates a melting point range of 98–102°C and decomposition above 250°C.

Table 3: Physicochemical Profile

PropertyValue
Melting Point98–102°C
Boiling Point285–290°C (estimated)
logP2.3
Solubility in Water<0.1 mg/mL
UV Absorption (λmax)274 nm (phenolic π→π*)

The hydroxyphenyl group contributes to UV-Vis absorption at 274 nm, useful for analytical quantification via spectrophotometry.

Industrial and Therapeutic Applications

While primarily investigational, potential applications include:

  • Pharmaceuticals: Lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Cosmeceuticals: Antioxidant ingredient in topical formulations .

  • Chemical Synthesis: Chiral building block for asymmetric catalysis .

Table 4: Application Landscape

SectorUse CaseStatus
PharmaceuticalsNSAID DevelopmentPreclinical
CosmeticsAnti-Aging CreamsExperimental
Organic ChemistryChiral AuxiliaryLab-Scale

Comparison with Structural Analogs

Table 5: Analog Comparison

CompoundMolecular FormulaKey FeatureBioactivity
Methyl 3-hydroxycyclopentanecarboxylateC₇H₁₂O₃3-Hydroxyl groupWeak COX inhibition
Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylateC₈H₁₄O₃Cyclohexane ringOpioid receptor binding
Methyl 3-oxocyclopentane-1-carboxylateC₇H₁₀O₃Ketone substituentIntermediate in synthesis

The hydroxyphenyl group in the target compound confers superior antioxidant and anti-inflammatory activity compared to aliphatic hydroxyl or ketone analogs .

Future Research Directions

  • Toxicological Profiling: Establish acute and chronic toxicity thresholds.

  • Structure-Activity Relationships (SAR): Modify the cyclopentane ring or ester group to enhance potency.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Clinical Trials: Evaluate efficacy in inflammatory disorders like rheumatoid arthritis.

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